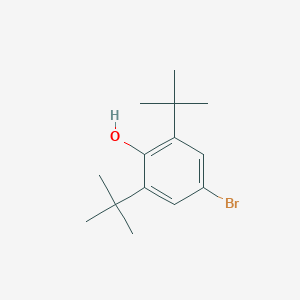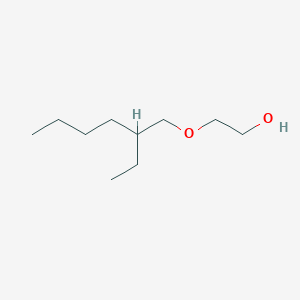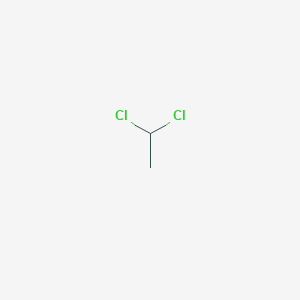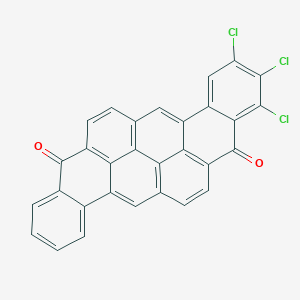
8,16-Pyranthrenedione, trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,16-Pyranthrenedione, trichloro- is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It is a yellowish crystalline powder that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 8,16-Pyranthrenedione, trichloro- is not fully understood. However, it is believed to induce DNA damage by forming adducts with DNA molecules. These adducts can interfere with the normal functioning of DNA, leading to mutations and other types of damage. Additionally, 8,16-Pyranthrenedione, trichloro- has been shown to inhibit the activity of certain enzymes, which can also contribute to its effects on cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8,16-Pyranthrenedione, trichloro- are complex and can vary depending on the specific experimental conditions. However, some general effects have been observed. For example, this compound has been shown to induce apoptosis (programmed cell death) in certain types of cells. It has also been shown to cause oxidative stress, which can lead to damage to cell membranes and other structures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8,16-Pyranthrenedione, trichloro- in lab experiments is its ability to induce DNA damage in cells. This can be useful in studying the mechanisms of DNA repair and in developing new drugs and therapies. Additionally, 8,16-Pyranthrenedione, trichloro- is relatively stable and easy to handle, which makes it a convenient compound to work with. However, one limitation of using this compound is its potential toxicity. It can be harmful to cells and can cause damage to DNA, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 8,16-Pyranthrenedione, trichloro-. One area of interest is in the development of new drugs and therapies that target DNA damage and repair pathways. Additionally, there is ongoing research into the mechanisms of action of this compound, which could lead to a better understanding of its effects on cells. Finally, there is interest in exploring the potential use of 8,16-Pyranthrenedione, trichloro- in nanotechnology and other emerging fields of research.
Conclusion
In conclusion, 8,16-Pyranthrenedione, trichloro- is a chemical compound that has a wide range of scientific research applications. Its ability to induce DNA damage makes it useful in studying the mechanisms of DNA repair and in developing new drugs and therapies. However, its potential toxicity and complex effects on cells make it important to use caution when working with this compound. Ongoing research into the mechanisms of action and future directions for its use in research will continue to shed light on its potential applications.
Méthodes De Synthèse
The synthesis of 8,16-Pyranthrenedione, trichloro- involves the reaction of pyrene with chlorine. The reaction takes place in the presence of a catalyst such as iron or aluminum chloride. The yield of the reaction is typically around 50%, and the product is purified using column chromatography.
Applications De Recherche Scientifique
8,16-Pyranthrenedione, trichloro- is used in various scientific research applications. One of the main uses of this compound is in the study of DNA damage and repair. It has been shown to induce DNA damage in cells, which can be useful in understanding the mechanisms of DNA repair. Additionally, 8,16-Pyranthrenedione, trichloro- has been used in the study of enzyme-catalyzed reactions, as well as in the development of new drugs and therapies.
Propriétés
Numéro CAS |
1324-34-1 |
|---|---|
Nom du produit |
8,16-Pyranthrenedione, trichloro- |
Formule moléculaire |
C30H11Cl3O2 |
Poids moléculaire |
509.8 g/mol |
Nom IUPAC |
1,2,3-trichloropyranthrene-8,16-dione |
InChI |
InChI=1S/C30H11Cl3O2/c31-21-11-20-19-10-13-5-7-16-24-18(14-3-1-2-4-15(14)29(16)34)9-12-6-8-17(25(19)23(12)22(13)24)30(35)26(20)28(33)27(21)32/h1-11H |
Clé InChI |
TYXGVROLOQMZIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C(C(=C(C=C78)Cl)Cl)Cl |
Autres numéros CAS |
1324-34-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



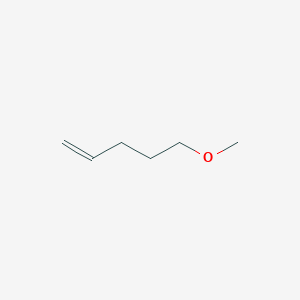
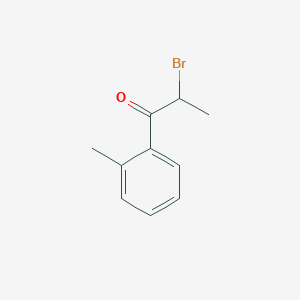

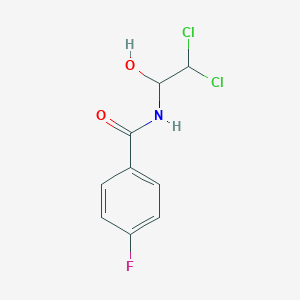
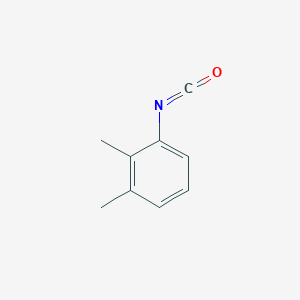
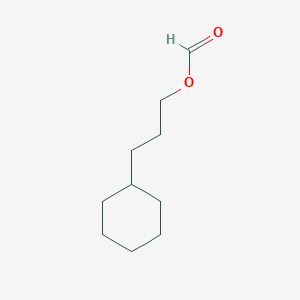
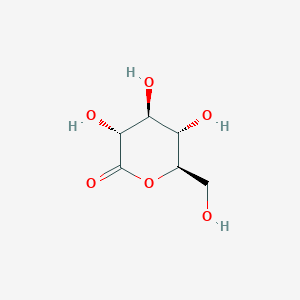
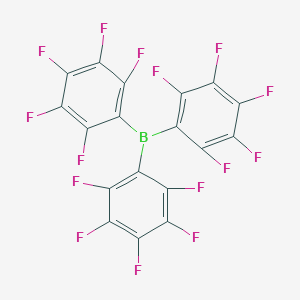
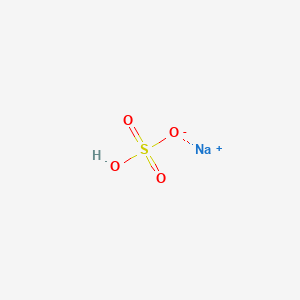
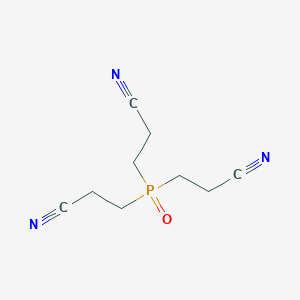
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
